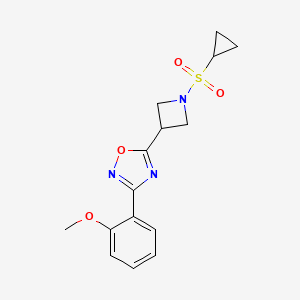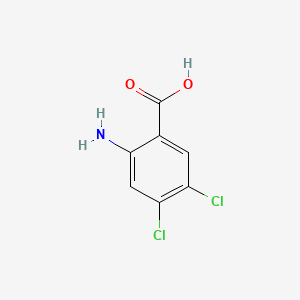![molecular formula C20H22BrN3O5S B3016155 Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399000-98-7](/img/structure/B3016155.png)
Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a sulfonyl group, a carbamoyl group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-bromophenyl isocyanate with 4-aminobenzenesulfonyl chloride to form the carbamoyl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the piperazine ring.
Esterification: Finally, the compound is esterified with ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes in the inflammatory cascade or interfere with signaling pathways critical for cancer cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[4-[(3-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Ethyl 4-[4-[(3-fluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Uniqueness
Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Eigenschaften
IUPAC Name |
ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S/c1-2-29-20(26)23-10-12-24(13-11-23)30(27,28)18-8-6-15(7-9-18)19(25)22-17-5-3-4-16(21)14-17/h3-9,14H,2,10-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKJUHPFAQCXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)
![3-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)
![2-Fluoro-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B3016087.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)
![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3016092.png)


